molecular formula C18H19N3O2S B6946704 N-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)-3-propan-2-yloxypyridine-2-carboxamide

N-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)-3-propan-2-yloxypyridine-2-carboxamide

Cat. No.: B6946704
M. Wt: 341.4 g/mol
InChI Key: VGBWDCHKZAZGQO-UHFFFAOYSA-N
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Description

N-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)-3-propan-2-yloxypyridine-2-carboxamide is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique combination of a benzothiazole ring, a pyridine ring, and various functional groups, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

N-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)-3-propan-2-yloxypyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-11(2)23-15-6-5-9-19-17(15)18(22)21(4)13-7-8-14-16(10-13)24-12(3)20-14/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGBWDCHKZAZGQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)N(C)C(=O)C3=C(C=CC=N3)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)-3-propan-2-yloxypyridine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction with a halogenated pyridine derivative.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)-3-propan-2-yloxypyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

N-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)-3-propan-2-yloxypyridine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)-3-propan-2-yloxypyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)methanesulfonamide
  • N-(2-methyl-1,3-benzothiazol-6-yl)-2-furancarboxamide

Uniqueness

N-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)-3-propan-2-yloxypyridine-2-carboxamide is unique due to its combination of a benzothiazole ring and a pyridine ring, along with its specific functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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